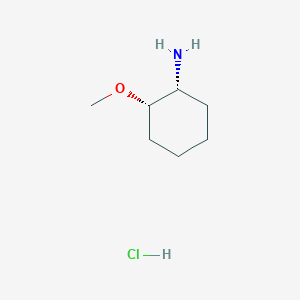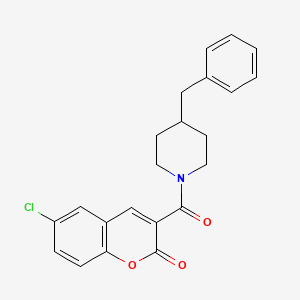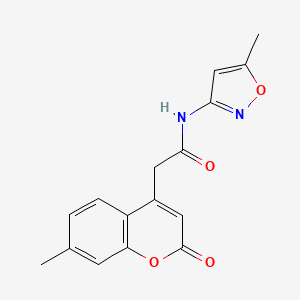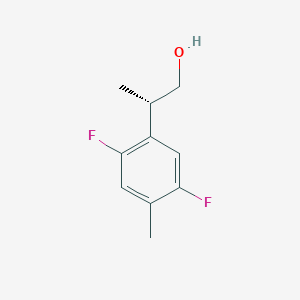
(1R,2S)-2-methoxycyclohexanamine;hydrochloride
Übersicht
Beschreibung
“(1R,2S)-2-methoxycyclohexanamine;hydrochloride” is a compound that belongs to the class of organic compounds known as cyclohexanamines . These are compounds containing a cyclohexane moiety that carries an amine group . The (1R,2S) prefix indicates the absolute configuration of the molecule, which is determined by the Cahn-Ingold-Prelog priority rules .
Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as X-ray diffraction analysis . The (1R,2S) prefix in the name of the compound indicates its absolute configuration, which is determined by the Cahn-Ingold-Prelog priority rules .Wissenschaftliche Forschungsanwendungen
Analytical and Pharmacological Characterization
From the Street to the Laboratory : A study provided analytical profiles of psychoactive arylcyclohexylamines, which are often advertised as "research chemicals". These compounds, including 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone (methoxetamine), were characterized by various analytical techniques. The research developed a robust method for their qualitative and quantitative analysis in biological fluids, highlighting the importance of these compounds in forensic toxicology and pharmacology (De Paoli et al., 2013).
Antidepressant Biochemical Profile : Another significant application is demonstrated by the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, exhibiting a neurochemical profile predictive of antidepressant activity. This compound inhibited rat brain imipramine receptor binding and synaptosomal monoamine uptake, suggesting its potential as a lead compound in the development of new antidepressant drugs (Muth et al., 1986).
Metabolic and Toxicological Detection
- Designer Drugs Metabolism and Detection : Research into N-(1-phenylcyclohexyl)-2-methoxyethanamine (PCMEA) and related compounds has revealed their metabolism pathways, including N-dealkylation and hydroxylation of the cyclohexyl ring. These findings are crucial for developing detection methods for these substances in biological specimens, aiding in toxicological analysis and drug monitoring (Sauer et al., 2008).
Synthesis and Analytical Characterization
Syntheses and Characterization of Arylcyclohexylamines : The synthesis and characterization of N-alkyl-arylcyclohexylamines address the challenge of identifying new psychoactive substances that emerge as "research chemicals". This research aids in the forensic identification and pharmacological study of ketamine-like dissociative substances, which are believed to act predominantly via NMDA receptor antagonism (Wallach et al., 2016).
Conformational Analysis of Cyclohexanols : Studies on the conformational equilibria of cyclohexanol derivatives contribute to a deeper understanding of their structural and electronic properties, which is essential for the design of new molecules with specific biological activities (Freitas et al., 2003).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(1R,2S)-2-methoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYWPFJJXZHMCZ-HHQFNNIRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2734534.png)


![4-phenoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2734537.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2734539.png)


![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-benzyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2734543.png)




![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)
